N,N'-bis(3-methylpyridin-2-yl)ethanediamide
Description
N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE is a chemical compound known for its unique structure and properties It consists of two pyridine rings substituted with methyl groups at the 3-position, connected through an ethanediamide linkage
Properties
Molecular Formula |
C14H14N4O2 |
|---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
N,N'-bis(3-methylpyridin-2-yl)oxamide |
InChI |
InChI=1S/C14H14N4O2/c1-9-5-3-7-15-11(9)17-13(19)14(20)18-12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,15,17,19)(H,16,18,20) |
InChI Key |
DOBXCKVDLRLMJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE typically involves the reaction of 3-methyl-2-pyridinecarboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: N-oxides of N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials, such as metal-organic frameworks, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity.
Comparison with Similar Compounds
N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE can be compared with other similar compounds, such as:
N,N-BIS(2-PYRIDYL)ETHANEDIAMIDE: Lacks the methyl substitution, which can affect its coordination properties and reactivity.
N,N-BIS(4-METHYL-2-PYRIDYL)ETHANEDIAMIDE: The position of the methyl group can influence the steric and electronic properties of the compound.
N,N-BIS(3-CHLORO-2-PYRIDYL)ETHANEDIAMIDE: The presence of a chloro substituent can enhance the compound’s electrophilicity and reactivity in substitution reactions.
The uniqueness of N,N-BIS(3-METHYL-2-PYRIDYL)ETHANEDIAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry and material science.
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